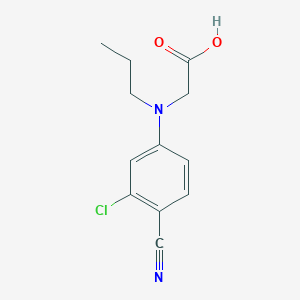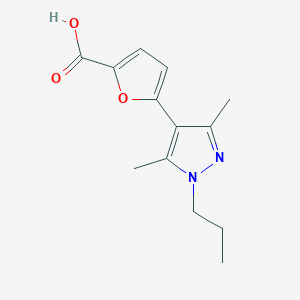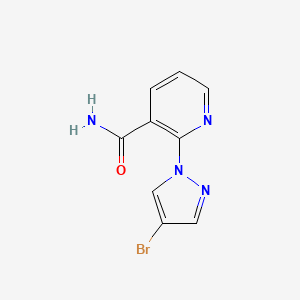
L-Proline, N-cyclopentylcarbonyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, N-cyclopentylcarbonyl-, methyl ester is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid proline and is commonly referred to as CPCM. This compound is known for its ability to act as a catalyst in various chemical reactions, making it a valuable tool in organic chemistry. In
Wissenschaftliche Forschungsanwendungen
L-Proline, N-cyclopentylcarbonyl-, methyl ester has a wide range of scientific research applications. It has been used as a catalyst in various chemical reactions, including the synthesis of peptides and amino acids. It is also used in the production of pharmaceuticals and other organic compounds. In addition, CPCM has been used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of L-Proline, N-cyclopentylcarbonyl-, methyl ester is not fully understood. However, it is believed to act as a Lewis acid catalyst, promoting the formation of new chemical bonds in various reactions. It is also thought to stabilize transition states and lower the activation energy required for certain reactions to occur.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is non-toxic and does not have any significant adverse effects on the body. It is also not metabolized by the body and is excreted unchanged.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using L-Proline, N-cyclopentylcarbonyl-, methyl ester in lab experiments is its ability to act as a catalyst in various chemical reactions. It is also relatively easy to synthesize and is readily available. However, one limitation is that it can be expensive to produce in large quantities. It also requires specific storage conditions to maintain its stability and purity.
Zukünftige Richtungen
There are several future directions for the use of L-Proline, N-cyclopentylcarbonyl-, methyl ester in scientific research. One area of interest is in the development of new catalysts for chemical reactions. Researchers are also exploring the use of CPCM in the production of new materials and in the development of new pharmaceuticals. Another area of interest is in the study of the mechanism of action of this compound, which could lead to the development of new catalysts and materials with improved properties.
Conclusion
This compound is a valuable tool in scientific research, with a wide range of applications in organic chemistry, materials science, and pharmaceuticals. Its ability to act as a catalyst in various chemical reactions makes it a valuable tool for researchers. While there is still much to be learned about the mechanism of action and potential applications of this compound, it is clear that it has significant potential for future research and development.
Synthesemethoden
The synthesis of L-Proline, N-cyclopentylcarbonyl-, methyl ester involves the reaction of proline with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methanol to form the methyl ester. This synthesis method has been well established and is widely used in the production of CPCM.
Eigenschaften
IUPAC Name |
methyl 1-(cyclopentanecarbonyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-16-12(15)10-7-4-8-13(10)11(14)9-5-2-3-6-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPDRZJMUMESFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)





![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)


![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)
![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
